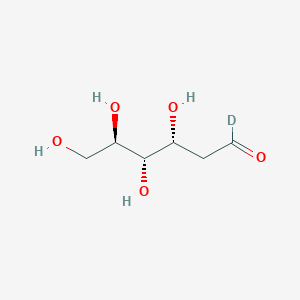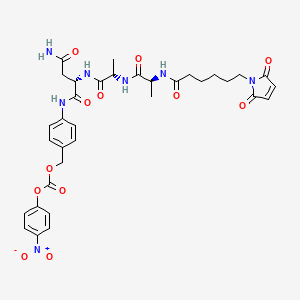
MC-Ala-Ala-Asn-PAB-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Ala-Ala-Asn-PAB-PNP involves the sequential coupling of amino acids and other chemical groups. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides or other coupling agents . After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
MC-Ala-Ala-Asn-PAB-PNP primarily undergoes peptide bond formation and cleavage reactions. It can also participate in substitution reactions where specific functional groups are replaced .
Common Reagents and Conditions
Coupling Reagents: Carbodiimides, HATU, and HBTU are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Major Products
The major products formed from these reactions are the desired peptide sequences and any by-products from the removal of protecting groups .
Aplicaciones Científicas De Investigación
MC-Ala-Ala-Asn-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues . The compound is also used in the study of peptide-based drug delivery systems and targeted therapies .
Mecanismo De Acción
The mechanism of action of MC-Ala-Ala-Asn-PAB-PNP involves its role as a linker in ADCs. The peptide sequence allows for the stable attachment of a cytotoxic drug to an antibody. Upon binding to the target cell, the linker is cleaved, releasing the drug into the cell . This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity .
Comparación Con Compuestos Similares
Similar Compounds
MC-Val-Ala-PAB-PNP: Another peptide linker used in ADCs.
Ala-Ala-Asn-PAB: A similar peptide used for targeted drug delivery.
Uniqueness
MC-Ala-Ala-Asn-PAB-PNP is unique due to its specific peptide sequence, which provides optimal stability and cleavage properties for targeted drug delivery . Its ability to form stable conjugates with a variety of cytotoxic drugs makes it a versatile tool in the development of targeted therapies .
Propiedades
Fórmula molecular |
C34H39N7O12 |
|---|---|
Peso molecular |
737.7 g/mol |
Nombre IUPAC |
[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H39N7O12/c1-20(36-28(43)6-4-3-5-17-40-29(44)15-16-30(40)45)31(46)37-21(2)32(47)39-26(18-27(35)42)33(48)38-23-9-7-22(8-10-23)19-52-34(49)53-25-13-11-24(12-14-25)41(50)51/h7-16,20-21,26H,3-6,17-19H2,1-2H3,(H2,35,42)(H,36,43)(H,37,46)(H,38,48)(H,39,47)/t20-,21-,26-/m0/s1 |
Clave InChI |
UZCNUSRZZPELJW-WOVHNISZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
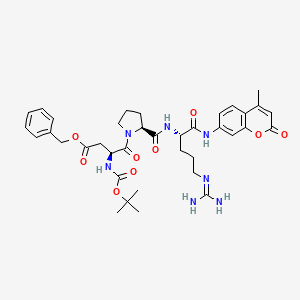
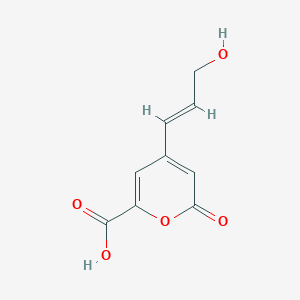
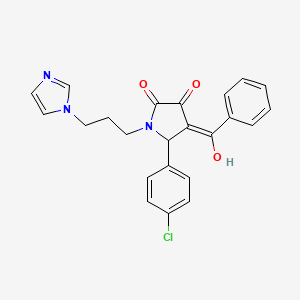

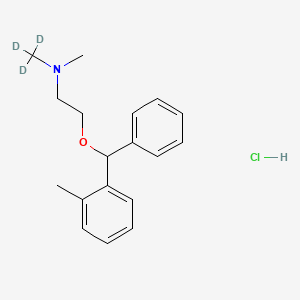
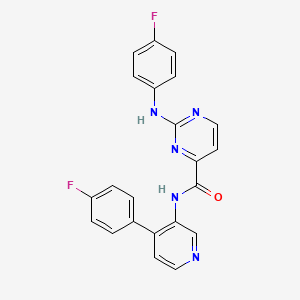

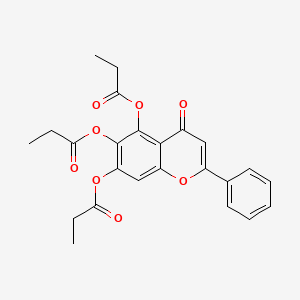
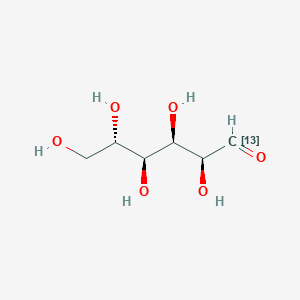
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
